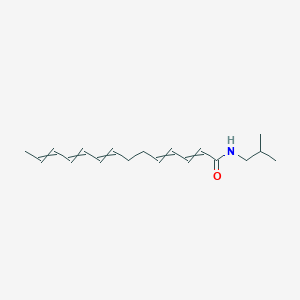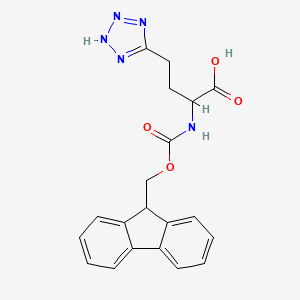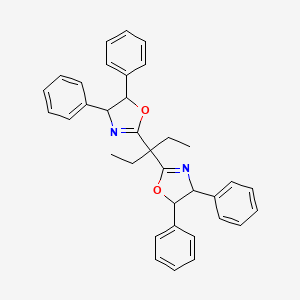![molecular formula C14H20N6O5 B13385201 N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
N-[(Dimethylamino)methylene]-2'-O-methylguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE: is a modified nucleoside that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is characterized by the presence of a dimethylformamidine group at the N2 position and a methyl group at the 2’-O position of guanosine. It is primarily used in research settings to study nucleic acid interactions and modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE typically involves the protection of the guanosine base followed by selective methylation and dimethylformamidine modification. The process can be summarized as follows:
Protection of Guanosine: The guanosine base is protected using a suitable protecting group to prevent unwanted reactions at other positions.
Methylation: The 2’-hydroxyl group of the protected guanosine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Dimethylformamidine Modification: The N2 position of the guanosine is modified with dimethylformamidine using dimethylformamide dimethyl acetal as the reagent.
Industrial Production Methods
Industrial production of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of guanosine are protected and methylated in industrial reactors.
Dimethylformamidine Modification: The dimethylformamidine modification is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylformamidine and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides.
科学的研究の応用
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of RNA and DNA modifications, as well as in the investigation of nucleic acid-protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
作用機序
The mechanism of action of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine and methyl groups can affect base pairing and hydrogen bonding, leading to changes in nucleic acid stability and interactions with proteins. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism and regulation.
類似化合物との比較
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE can be compared with other modified nucleosides, such as:
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-ADENOSINE: Similar structure but with adenine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-CYTIDINE: Similar structure but with cytosine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-URIDINE: Similar structure but with uracil instead of guanine.
The uniqueness of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE lies in its specific modifications, which confer distinct properties and applications compared to other modified nucleosides.
特性
分子式 |
C14H20N6O5 |
|---|---|
分子量 |
352.35 g/mol |
IUPAC名 |
N'-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23) |
InChIキー |
KDQQTCFKBCWYFL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


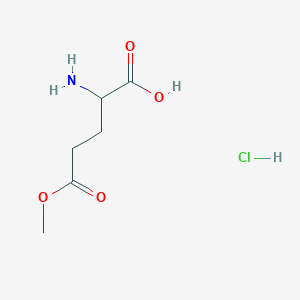
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
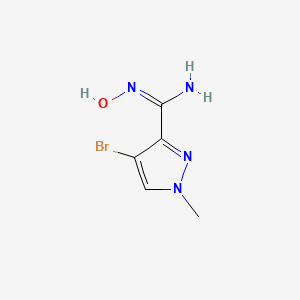
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)
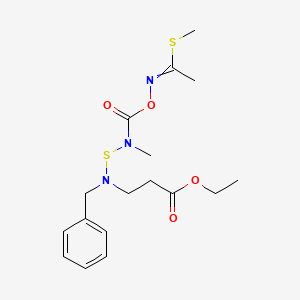
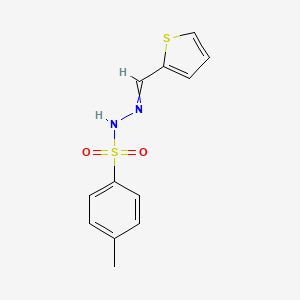
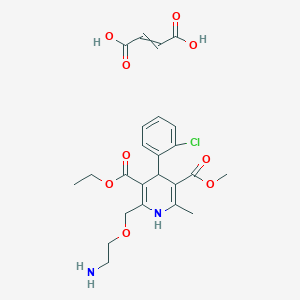
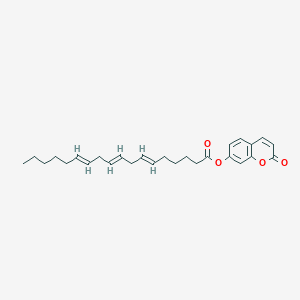
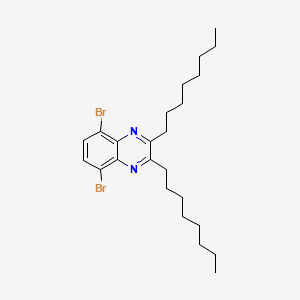
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)
